6,6-dimethyl-9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15034505
Molecular Formula: C19H22N4OS
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4OS |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 6,6-dimethyl-9-(3-methylphenyl)-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C19H22N4OS/c1-11-6-5-7-12(8-11)16-15-13(9-19(2,3)10-14(15)24)20-17-21-18(25-4)22-23(16)17/h5-8,16H,9-10H2,1-4H3,(H,20,21,22) |
| Standard InChI Key | KQPBWACHZYKECS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC |
Introduction
The compound 6,6-dimethyl-9-(3-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule that belongs to the triazoloquinazolinone class. It features a methylsulfanyl group and a 3-methylphenyl substituent, which are crucial for its chemical and biological properties. Despite the lack of specific information from reliable sources, we can infer its characteristics based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the use of various catalysts to enhance yield and selectivity. For similar triazoloquinazolinones, synthesis often starts with the formation of the quinazolinone core, followed by the introduction of the triazole ring and subsequent functionalization with methylsulfanyl and aryl groups.
Comparison with Similar Compounds
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